molecular formula C20H15ClN2O4S B2655445 3-nitro-4-(phenylsulfanyl)benzyl N-(3-chlorophenyl)carbamate CAS No. 320424-19-9

3-nitro-4-(phenylsulfanyl)benzyl N-(3-chlorophenyl)carbamate

Cat. No.: B2655445
CAS No.: 320424-19-9
M. Wt: 414.86
InChI Key: DJKFUFWNUFVQDC-UHFFFAOYSA-N
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Description

3-nitro-4-(phenylsulfanyl)benzyl N-(3-chlorophenyl)carbamate is a synthetic small molecule designed for research applications, integrating multiple pharmaceutically relevant motifs into a single chemical entity. This compound features a carbamate functional group, a structure known for its ability to inhibit serine hydrolases such as acetyl- and butyrylcholinesterase (AChE/BChE) . The carbamate group acts as a key pharmacophore in several clinically implemented drugs, particularly those targeting the cholinergic system, suggesting this compound's potential utility in neuropharmacological research, for example, in the context of Alzheimer's disease . The molecular structure is further elaborated with a phenylsulfanyl (thioether) and a nitro group on one benzene ring, and a chlorophenyl group on the carbamate nitrogen. The nitro-aromatic component is a feature found in various antimicrobial agents and can be instrumental in the synthesis of more complex heterocyclic systems . The presence of the sulfur atom in the thioether linkage and the halogen (chlorine) on the distal ring provides distinct electronic and steric properties, which can be critical for modulating the compound's interaction with biological targets, such as enzymes or protein receptors. Researchers can leverage this carbamate as a versatile chemical tool for exploring enzyme inhibition mechanisms, structure-activity relationships (SAR), and for the development of novel therapeutic agents for neurological disorders . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(3-nitro-4-phenylsulfanylphenyl)methyl N-(3-chlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O4S/c21-15-5-4-6-16(12-15)22-20(24)27-13-14-9-10-19(18(11-14)23(25)26)28-17-7-2-1-3-8-17/h1-12H,13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJKFUFWNUFVQDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=C(C=C(C=C2)COC(=O)NC3=CC(=CC=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-4-(phenylsulfanyl)benzyl N-(3-chlorophenyl)carbamate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-nitro-4-(phenylsulfanyl)benzyl N-(3-chlorophenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The phenylsulfanyl group can be oxidized to a sulfone.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and peracids.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of sulfone derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

3-nitro-4-(phenylsulfanyl)benzyl N-(3-chlorophenyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-nitro-4-(phenylsulfanyl)benzyl N-(3-chlorophenyl)carbamate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components. The phenylsulfanyl group may contribute to the compound’s binding affinity to certain proteins or enzymes, affecting their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of 3-nitro-4-(phenylsulfanyl)benzyl N-(3-chlorophenyl)carbamate and three related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups/Substituents Reference
This compound C₂₀H₁₅ClN₂O₄S 414.87 Benzyl carbamate, 3-nitro, 4-phenylsulfanyl, N-(3-chlorophenyl)
N-(3-chlorophenethyl)-4-nitrobenzamide C₁₅H₁₃ClN₂O₃ 316.73 Benzamide, 4-nitro, N-(3-chlorophenethyl)
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde C₁₃H₁₀ClF₃N₂OS 350.74 Pyrazole core, 3-trifluoromethyl, 4-carbaldehyde, 5-(3-chlorophenylsulfanyl)
O-(3-chloro-4-nitrophenyl) O,O-dimethyl phosphorothioate C₈H₉ClNO₅PS 297.65 Phosphorothioate ester, 3-chloro-4-nitrophenyl, O,O-dimethyl

Structural and Functional Group Analysis

Core Backbone and Functional Groups

  • The target compound’s benzyl carbamate backbone distinguishes it from the amide in N-(3-chlorophenethyl)-4-nitrobenzamide and the pyrazole ring in 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde. Carbamates generally exhibit greater hydrolytic stability compared to esters (e.g., phosphorothioate in ) but lower stability than amides .
  • The 3-nitro and 4-phenylsulfanyl substituents on the benzene ring are unique to the target compound. In contrast, O-(3-chloro-4-nitrophenyl) O,O-dimethyl phosphorothioate shares the 3-chloro-4-nitro substitution pattern but lacks the sulfanyl linkage .

However, the phenethyl chain in the latter may enhance lipophilicity compared to the carbamate’s benzyl group . The trifluoromethyl group in the pyrazole derivative () introduces strong electron-withdrawing effects, which could influence reactivity or binding interactions compared to the nitro group in the target compound.

Molecular Weight and Physicochemical Implications

  • The target compound has the highest molecular weight (414.87 g/mol ), likely due to its extended aromatic system and carbamate group. This may reduce solubility compared to smaller analogs like O-(3-chloro-4-nitrophenyl) O,O-dimethyl phosphorothioate (297.65 g/mol ) .

Methodological Considerations for Comparative Studies

Computational tools such as AutoDock Vina () could be employed to predict binding affinities or interactions of these compounds with biological targets. For example:

  • The phenylsulfanyl group in the target compound may engage in hydrophobic interactions, while the nitro group could participate in hydrogen bonding.
  • Comparative docking studies might reveal how the carbamate’s stability versus the phosphorothioate’s hydrolytic lability () impacts target engagement.

Biological Activity

3-Nitro-4-(phenylsulfanyl)benzyl N-(3-chlorophenyl)carbamate is an organic compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and applications based on recent research findings.

The compound is synthesized through multi-step organic reactions, commonly utilizing methods such as the Suzuki–Miyaura coupling reaction . This method involves the coupling of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst, which is essential for forming carbon-carbon bonds.

Chemical Structure:

  • Molecular Formula: C20H15ClN2O4S
  • IUPAC Name: (3-nitro-4-phenylsulfanylphenyl)methyl N-(3-chlorophenyl)carbamate

The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. The nitro group can undergo bioreduction to form reactive intermediates, which may interact with cellular components, leading to various biological effects. The phenylsulfanyl group enhances binding affinity to specific proteins or enzymes, potentially affecting their activity.

Antimicrobial and Anticancer Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial and anticancer properties. For instance, studies on related carbamates have shown that they can inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission . The inhibition of AChE can lead to increased levels of acetylcholine, impacting various physiological processes.

Case Studies

  • Anticancer Activity:
    • A study demonstrated that carbamate derivatives could inhibit cancer cell proliferation in vitro. Specific derivatives showed significant cytotoxicity against HepG2 liver cancer cells, indicating potential for further development as anticancer agents .
  • Neurotoxicity Studies:
    • Other research focused on the neurotoxic effects of carbamate pesticides, revealing that compounds with similar structures could lead to reversible inhibition of cholinesterase activity in animal models. This suggests that this compound may also exhibit neurotoxic effects under certain conditions .

Table 1: Biological Activity Overview

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerCytotoxicity against HepG2 cells
NeurotoxicityInhibition of AChE activity

Table 2: Synthesis Methods Comparison

MethodDescriptionAdvantages
Suzuki–Miyaura CouplingA coupling reaction using aryl halides and boronic acidsHigh yield and selectivity
Oxidation/Reduction ReactionsTransformations involving nitro and sulfanyl groupsVersatile functional group interconversion

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